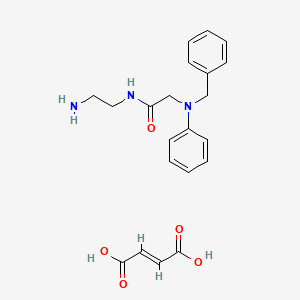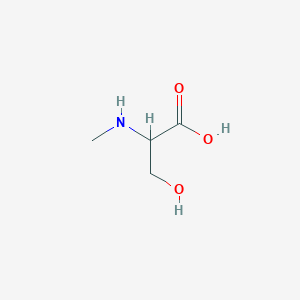
3-Hydroxy-2-(methylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-(methylamino)propanoic acid, also known as N-Methyl-L-serine, is a derivative of the amino acid serine. It is characterized by the presence of a hydroxyl group (-OH) and a methylamino group (-NHCH3) attached to the propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-2-(methylamino)propanoic acid involves the use of Meldrum’s acids. The reaction typically employs samarium diiodide (SmI2) in the presence of water, which acts as an environmentally benign additive. This method allows for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
Industrial Production Methods
the principles of organic synthesis involving selective reduction and functional group tolerance can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-(methylamino)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
3-Hydroxy-2-(methylamino)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to amino acid metabolism and enzyme interactions.
Industry: It is used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyisobutyric acid:
Lactic acid, 2-methyl-: This compound has a similar carboxylic acid group but differs in the position of the hydroxyl group.
N-Methyl-L-serine: A direct analog of 3-Hydroxy-2-(methylamino)propanoic acid, differing only in the presence of the methylamino group
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3-hydroxy-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8) |
InChI Key |
PSFABYLDRXJYID-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


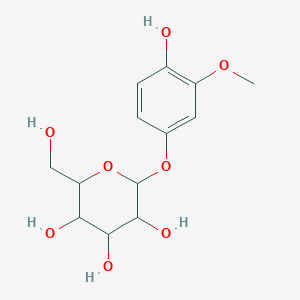
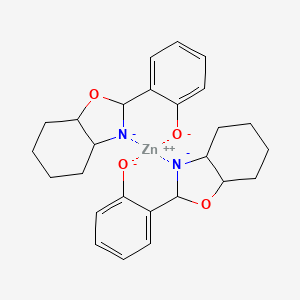
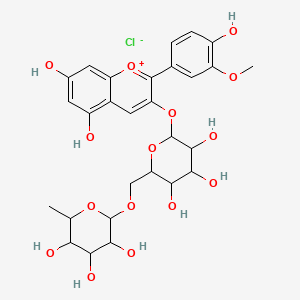
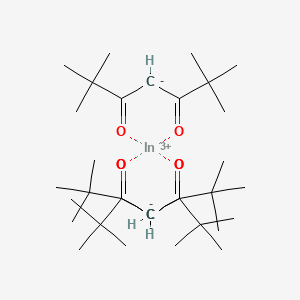
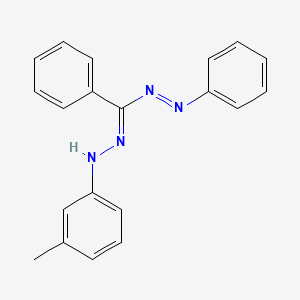
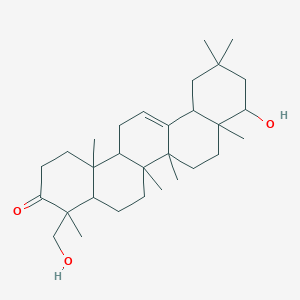
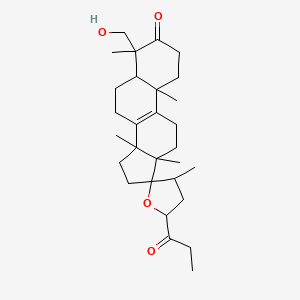
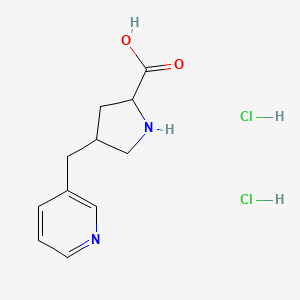
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
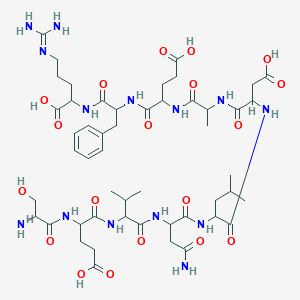
![2-acetamido-N-[1-[(6-amino-1-oxohexan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B12324544.png)
![5-[3-[[2-(2-Hydroxy-5-prop-2-enylphenyl)-4-prop-2-enylphenoxy]methyl]-7-prop-2-enyl-5-(4-prop-2-enylphenoxy)-2,3-dihydro-1,4-benzodioxin-2-yl]-3-(4-prop-2-enylphenoxy)benzene-1,2-diol](/img/structure/B12324552.png)

